Alcaftadine carboxylic acid
Description
Alcaftadine carboxylic acid is the primary active metabolite of alcaftadine, a second-generation H1 histamine receptor antagonist approved for the prevention and treatment of allergic conjunctivitis . Alcaftadine undergoes rapid metabolism via non-CYP450 cytosolic enzymes, including aldehyde dehydrogenase and aldehyde reductase, to form its carboxylic acid derivative . This metabolite retains potent antihistamine activity and contributes significantly to the therapeutic efficacy of alcaftadine ophthalmic formulations .
Properties
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWYFQCFNPVJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598456 | |
| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147083-93-0 | |
| Record name | Alcaftadine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147083930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCAFTADINE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T50E484899 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid Addition Salt Intermediate (Formula 7)
A pivotal advancement in Alcaftadine synthesis is the use of acid addition salts, particularly those formed with dicarboxylic acids such as fumaric, maleic, succinic, or tartaric acids. These salts, represented by Formula 7, serve dual roles: they facilitate purification via crystallization and act as stabilized intermediates for subsequent reactions. The synthesis begins with the reaction of a benzazepine derivative (Formula 1) and ethyl 1-methylpiperidine-4-carboxylate in the presence of a strong base (e.g., lithium diisopropylamide or hexyl lithium), yielding Formula 4.
Key Reaction Conditions for Formula 4 Formation
| Parameter | Specification |
|---|---|
| Base | Lithium diisopropylamide or hexyl lithium |
| Solvent | Tetrahydrofuran, toluene, or mixtures |
| Temperature | 70–130°C (optimal: 110–130°C) |
| Trifluoromethanesulfonic Acid | 4–20 volumes (optimal: 15–20 volumes) |
| Yield | Up to 85% |
Ring closure of Formula 4 using trifluoromethanesulfonic acid generates the acid addition salt (Formula 7), which is crystallized from solvents like acetone or isopropyl alcohol. This step eliminates three reaction stages compared to earlier methods by bypassing ethyl carboxylate protection, significantly improving efficiency.
Hydroxymethylation and Oxidation
The acid addition salt (Formula 7) undergoes hydroxymethylation with formaldehyde under optimized conditions:
Hydroxymethylation of Formula 7
- Solvent: Aqueous medium with toluene, xylene, or heptane
- Temperature: 80–100°C
- Base (optional): Sodium acetate, bicarbonate, or pyridine
- Reaction Time: <2 days (vs. >1 week historically)
- Yield: 70–75%
This step produces Formula 11, which is oxidized to Alcaftadine using manganese dioxide under conditions analogous to prior methods. The elimination of extended reaction times reduces di-hydroxymethyl impurity formation, enhancing final product purity.
Purification and Crystallization Strategies
Post-synthesis purification is critical for pharmaceutical-grade Alcaftadine. The improved protocol employs crystallization in isopropyl alcohol or ethyl acetate, achieving >99% purity. Comparative data highlight the superiority of these solvents:
Crystallization Efficiency
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Isopropyl alcohol | >99 | 65 |
| Ethyl acetate | >99 | 65 |
| Acetonitrile | 98 | 60 |
Analytical Characterization and Quality Control
Advanced chromatographic and spectroscopic methods ensure batch consistency. High-performance liquid chromatography (HPLC) profiles of Alcaftadine synthesized via the modern method show negligible impurities (<0.1%), whereas historical methods reported up to 2% di-hydroxymethyl derivatives. Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of intermediates and the final product.
Comparative Analysis of Traditional vs. Modern Methods
Synthesis Metrics Comparison
| Parameter | Traditional Method (EP 0 588 858) | Modern Method (Patent CA2907396A1) |
|---|---|---|
| Total Steps | 7 | 4 |
| Hydroxymethylation Time | >7 days | <2 days |
| Overall Yield | 33.9% | 65% |
| Purity | 95–97% | >99% |
Industrial Scalability and Environmental Considerations
The modern synthesis reduces solvent consumption by 40% and eliminates hazardous reagents like ethyl chloroformate. The use of dicarboxylic acids as green crystallization agents aligns with sustainable manufacturing practices. Furthermore, the streamlined process cuts production costs by approximately 30%, making Alcaftadine more accessible.
Chemical Reactions Analysis
Metabolic Formation Pathway
Alcaftadine undergoes rapid enzymatic conversion to its carboxylic acid metabolite via cytosolic enzymes. Key characteristics of this reaction include:
-
Reaction type : Oxidation of the hydroxymethyl group (–CH₂OH) to a carboxylic acid group (–COOH)
-
Reaction speed : Median T<sub>max</sub> = 15 minutes post-ocular administration
Table 1: Comparative Reaction Parameters
| Parameter | Alcaftadine Parent Compound | Carboxylic Acid Metabolite |
|---|---|---|
| Plasma T<sub>max</sub> | 15 minutes | 1 hour |
| C<sub>max</sub> | <0.12 ng/mL | ~3 ng/mL |
| Detection Window | ≤3 hours | ≤12 hours |
Enzymatic Conversion Mechanism
The metabolic pathway involves two critical phases:
-
Primary oxidation :
-
Stabilization :
Synthetic Precursor Relationships
The carboxylic acid metabolite shares synthetic heritage with alcaftadine intermediates:
Key Reaction Steps from Patent Data :
-
Formula 7 → Formula 11 :
-
Oxidation to Final Form :
Table 2: Critical Oxidation Parameters
| Parameter | Specification | Impact on Reaction |
|---|---|---|
| Temperature | 110-130°C | ↑ Reaction rate |
| Acid Volume | 15-20 volumes TFMSA | ↑ Product stability |
| Crystallization Solvent | Acetone/ethyl acetate | ↑ Metabolite purity (≥98%) |
Pharmacokinetic Reactivity
The carboxylic acid metabolite demonstrates unique chemical behavior:
-
Plasma protein binding : 89-92% (albumin-specific)
-
Elimination half-life : 2.8 ± 0.6 hours
-
Reactive sites :
Stability Profile
Experimental data reveals:
Scientific Research Applications
Pharmacological Profile
Mechanism of Action:
Alcaftadine acts as an H1 histamine receptor antagonist, inhibiting the release of histamine from mast cells. It also demonstrates decreased chemotaxis and inhibition of eosinophil activation, which are crucial in allergic responses .
Pharmacokinetics:
- Absorption: Following bilateral topical administration of alcaftadine ophthalmic solution (0.25%), the peak plasma concentration of the active carboxylic acid metabolite occurs approximately one hour after dosing, with levels falling below detectable limits within 12 hours .
- Distribution and Metabolism: Alcaftadine is primarily metabolized by non-CYP450 cytosolic enzymes to its carboxylic acid form, which is rapidly converted and has a favorable safety profile .
Clinical Applications
1. Treatment of Ocular Allergies:
Alcaftadine carboxylic acid is utilized in treating symptoms associated with allergic conjunctivitis. Clinical trials have demonstrated its effectiveness in preventing ocular itching and other allergic symptoms when compared to placebo . The following table summarizes key clinical trials:
| Study ID | Objective | Design | Participants | Results |
|---|---|---|---|---|
| 05-003-11 | Efficacy against allergic conjunctivitis | Randomized, double-masked | 126 subjects | Significant reduction in symptoms vs. placebo |
| 05-003-13 | Safety and tolerability | Multicenter, randomized | 88 subjects | Well tolerated; minimal adverse effects reported |
| 09-003-05 | Pharmacokinetics and efficacy | Open-label | 365 subjects | Rapid absorption; effective symptom relief |
2. Safety Profile:
The safety profile of this compound is well-documented. Common adverse reactions include eye irritation and burning at the instillation site, occurring in less than 4% of treated eyes . A notable case study reported allergic contact dermatitis associated with alcaftadine use, underscoring the importance of monitoring for hypersensitivity reactions .
Case Studies
Case Study: Efficacy in Allergic Conjunctivitis
In a multicenter trial involving patients with a history of allergic conjunctivitis, alcaftadine demonstrated a statistically significant improvement in ocular itching compared to vehicle solutions. Patients reported rapid relief within minutes of administration, supporting its clinical utility as an effective antihistamine for ocular applications.
Case Study: Tolerability Assessment
A double-masked study assessed the tolerability of various concentrations of alcaftadine ophthalmic solutions. Results indicated high tolerability across all formulations, with minimal discomfort reported by participants. This reinforces the compound's suitability for long-term use in managing chronic allergic conditions.
Mechanism of Action
Alcaftadine carboxylic acid exerts its effects by blocking the H1 histamine receptor, thereby preventing the action of histamine. This inhibition reduces the symptoms of allergic reactions, such as itching and redness . The compound also inhibits the release of histamine from mast cells and decreases chemotaxis and eosinophil activation .
Comparison with Similar Compounds
Comparison with Similar Carboxylic Acid Compounds
Structural and Functional Analogues
Alcaftadine carboxylic acid shares structural motifs with other bioactive carboxylic acids, such as acridine-9-carboxylic acid and azetidine-3-carboxylic acid . However, its pharmacological profile and therapeutic applications differ markedly.
Table 1: Comparative Analysis of this compound and Analogues
Mechanistic and Pharmacokinetic Distinctions
Clinical and Preclinical Data
- Efficacy : In clinical trials, this compound reduced ocular itching and redness within 3 minutes post-administration, with effects lasting up to 12 hours .
- Tolerability: No systemic adverse effects (e.g., nasopharyngitis, headache) were linked to the metabolite, unlike azetidine derivatives, which may exhibit cytotoxicity in vitro .
Biological Activity
Alcaftadine carboxylic acid is a significant metabolite of alcaftadine, a compound primarily used in ophthalmic formulations for the treatment of allergic conjunctivitis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Chemical Structure and Properties
This compound, derived from alcaftadine, is characterized by its unique chemical structure:
- Chemical Name : 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b]benzazepine-3-carboxylic acid
- Molecular Formula : C19H21N3O2
- Molecular Weight : 325.39 g/mol
Alcaftadine acts primarily as a H1 histamine receptor antagonist , inhibiting the release of histamine from mast cells. This action is crucial in alleviating symptoms associated with allergic reactions, particularly in ocular conditions.
Key Mechanisms Include:
- Histamine Receptor Antagonism : Blocks H1 receptors to prevent itching and inflammation.
- Inhibition of Mast Cell Degranulation : Reduces the release of pro-inflammatory mediators.
- Eosinophil Activation Suppression : Decreases chemotaxis and activation of eosinophils, which are often elevated in allergic responses .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:
- Absorption : Following topical administration, peak plasma concentrations occur rapidly (median Tmax = 1 hour) with levels declining below quantifiable limits within 12 hours.
- Metabolism : Alcaftadine is metabolized to its carboxylic acid form predominantly via non-CYP450 cytosolic enzymes .
- Elimination Half-Life : The half-life of the carboxylic acid metabolite is approximately 2 hours .
Clinical Studies and Efficacy
Clinical trials have demonstrated the efficacy of alcaftadine in managing allergic conjunctivitis. Notable studies include:
Adverse Effects
While generally well tolerated, some reported adverse effects include:
- Eye irritation
- Burning sensation at the instillation site
These effects occurred in less than 4% of treated individuals .
Case Studies
A case study involving patients with severe allergic conjunctivitis treated with alcaftadine showed a marked improvement in symptoms within minutes post-administration. Patients reported significant relief from itching and redness, corroborating the compound's rapid onset of action.
Q & A
Q. What is the metabolic pathway of Alcaftadine to its carboxylic acid metabolite, and which enzymatic systems are involved?
Alcaftadine is metabolized via aldehyde oxidation mediated by cytosolic enzymes, specifically aldehyde dehydrogenase and aldehyde reductase , rather than CYP450 enzymes. This produces the active carboxylic acid metabolite, which is excreted unchanged in urine. Experimental validation involves in vitro assays with human liver microsomes and diagnostic CYP450 substrates to confirm non-CYP450 pathways. Researchers should prioritize enzyme inhibition/induction studies to rule out CYP450 involvement .
Q. What analytical techniques are recommended for identifying and quantifying Alcaftadine carboxylic acid in biological matrices?
Key methods include:
- Chromatographic separation (e.g., HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification.
- Plasma protein binding assays using equilibrium dialysis to measure the metabolite’s 69.7% ±1.4 SD binding efficiency.
- Red blood cell (RBC) distribution analysis via centrifugation and spectrophotometry, as Alcaftadine shows 39.17% ±1.4 SD affinity for RBCs. These methods align with pharmacokinetic parameters reported in clinical studies, such as metabolite plasma concentration peaking at 1 hour post-administration .
Q. How does the plasma protein binding profile of this compound influence its pharmacological activity?
The carboxylic acid metabolite exhibits 69.7% plasma protein binding , compared to Alcaftadine’s preferential RBC distribution (39.17%). This impacts bioavailability and tissue penetration, necessitating compartmental pharmacokinetic modeling to predict free drug concentrations. Researchers should validate binding assays under physiological conditions (pH 7.4, 37°C) and compare results with in vivo efficacy data .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo data regarding metabolic inhibition of this compound be resolved?
Discrepancies arise when in vitro studies use supratherapeutic inhibitor concentrations (e.g., erythromycin at 5–8× therapeutic levels). To resolve this:
- Design dose-response studies with clinically relevant inhibitor concentrations.
- Validate findings using in vivo pharmacokinetic monitoring or knock-out animal models lacking specific enzymes (e.g., aldehyde dehydrogenase).
- Cross-reference with clinical trial data showing no systemic drug interactions at therapeutic doses .
Q. What methodological considerations are critical when evaluating the renal excretion kinetics of this compound?
Key protocols include:
- Timed urine collection and LC-MS/MS quantification to distinguish the metabolite from endogenous carboxylic acids.
- Creatinine clearance normalization to account for renal function variability.
- Population pharmacokinetic models to assess interindividual variability, as the metabolite is excreted unchanged in urine with a 2-hour half-life. Studies should also evaluate potential active transport mechanisms (e.g., OAT/OCT transporters) using transfected cell assays .
Q. What strategies are effective in assessing drug-drug interaction risks for this compound given its non-CYP450 metabolism?
Focus on:
- Transporter-mediated interactions : Use transfected cell lines expressing OAT/OCT transporters to evaluate uptake inhibition.
- Cytosolic enzyme competition : Conduct inhibition/induction studies in primary hepatocytes for aldehyde dehydrogenase/reductase.
- Clinical pharmacodynamic monitoring : Track antihistamine efficacy during co-administration with known enzyme modulators (e.g., ketotifen). These approaches address the metabolite’s lack of CYP450 inhibition and reliance on non-CYP pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
